[6-(Pyridin-2-yl)pyridin-3-yl]methanol
Description
Significance of Bipyridine Scaffolds in Organic and Inorganic Chemistry
Bipyridine scaffolds are a cornerstone of modern chemistry, valued for their versatility and robust properties. The 2,2'-bipyridine (B1663995) isomer, in particular, has been extensively studied and is considered one of the most widely used ligands in coordination chemistry. researchgate.netmdpi.com This is due to its strong ability to chelate metal ions, forming stable complexes with a wide range of metals, including ruthenium, iridium, platinum, palladium, iron, and cobalt. researchgate.netnih.gov
The key attributes of bipyridine scaffolds include their rigid structure, redox stability, and the relative ease with which they can be functionalized. researchgate.net These characteristics make them fundamental building blocks in numerous areas:
Coordination Chemistry: Bipyridines are crucial bidentate ligands for creating metal complexes with specific photochemical, photophysical, and electrochemical properties. mdpi.com These complexes are essential in developing our understanding of chemical bonding and reaction kinetics. mdpi.com
Catalysis: Bipyridine-metal complexes are employed as catalysts in a variety of important chemical transformations, such as transition-metal catalysis. researchgate.netnih.govmdpi.com
Materials Science: They serve as components for photosensitizers, viologens, and the construction of supramolecular structures. researchgate.netmdpi.com
Medicinal Chemistry: The pyridine (B92270) ring is a "privileged scaffold" found in numerous FDA-approved drugs. rsc.org Bipyridine derivatives have shown potent biological activities, including antimicrobial, antitumor, and immunomodulatory properties. nih.gov
The synthesis of bipyridine derivatives is a major focus of research, with methods like Suzuki, Negishi, and Stille coupling reactions being widely used to construct the core C-C bond between the pyridine rings. mdpi.com
Role of Hydroxymethyl Functionality in Molecular Design and Reactivity
The hydroxymethyl group (–CH₂OH) is a small but highly influential functional group in molecular design. Its presence imparts specific chemical properties that researchers can leverage for various purposes.
Hydrogen Bonding and Solubility: The hydroxyl (-OH) portion of the group is a potent hydrogen bond donor and acceptor. This allows it to form intermolecular hydrogen bonds with solvents like water, often increasing a molecule's solubility in polar media. cymitquimica.com It can also form intramolecular hydrogen bonds, which can constrain the molecule's conformation and influence its biological activity and membrane permeability. hyphadiscovery.com
Molecular Recognition and Supramolecular Chemistry: The hydroxyl group is a predictable design element for building larger, self-assembling molecular solids and networks. rsc.org Its ability to participate in specific hydrogen-bonding patterns is crucial for molecular recognition, a key process in biological systems and the design of new materials. hyphadiscovery.comrsc.org
Synthetic Handle: The hydroxymethyl group is a versatile reactive site. For instance, it can be oxidized to an aldehyde or a carboxylic acid, providing a route to further functionalization and the synthesis of more complex molecules.
Biological Activity: Hydroxylated structures are widespread in natural products and play a significant role in their biological functions. hyphadiscovery.com In drug design, the addition of a hydroxymethyl group can alter a molecule's binding affinity to a biological target. Furthermore, the conversion of a methyl group to a hydroxymethyl group is a key step in epigenetic regulation within cells. nih.gov
Overview of Research Trajectories for [6-(Pyridin-2-yl)pyridin-3-yl]methanol Analogues and Related Structures
Research into this compound and its analogues is multifaceted, exploring their synthesis and potential applications. A key research direction involves the synthesis of (6-arylated-pyridin-3-yl)methanol derivatives, which are close structural relatives. researchgate.net These studies focus on creating new molecular frameworks and investigating their electronic and structural properties using techniques like Density Functional Theory (DFT). researchgate.net
Another significant area of research is in medicinal chemistry. Derivatives of (pyridin-2-yl)methanol have been identified as potent and selective antagonists for the Transient Receptor Potential Vanilloid 3 (TRPV3) channel. nih.govresearchgate.net Since the TRPV3 channel is implicated in pain sensation, inflammation, and skin disorders, these compounds represent promising leads for the development of new therapeutics. nih.gov
The broader field of functionalized bipyridine synthesis provides the context for this research. Scientists are continually developing new methods to create substituted bipyridines to fine-tune their properties for specific applications, from catalysis to the development of novel materials. The strategic placement of functional groups, such as the hydroxymethyl group on the this compound scaffold, is central to this effort. Research on related structures, such as hydrazone derivatives of pyridyl-methanol, also contributes to understanding the supramolecular chemistry and potential for creating dynamic molecular systems. nih.gov
The table below summarizes some key findings from research on compounds analogous to this compound.
| Compound Class/Derivative | Research Focus | Potential Application |
| (6-arylated-pyridin-3-yl)methanol Derivatives | Synthesis and DFT investigation of electronic and structural properties. researchgate.net | Development of novel molecular frameworks. researchgate.net |
| (Pyridin-2-yl)methanol Derivatives | Development of selective antagonists for the TRPV3 channel. nih.gov | Treatment of neuropathic pain and skin disorders. nih.govresearchgate.net |
| (6-{[2-(pyridin-2-yl)hydrazinylidene]methyl}pyridin-2-yl)methanol | Synthesis and study of supramolecular structure and crystal packing via hydrogen bonds. nih.gov | Development of functional molecular systems with reversible configurations. nih.gov |
| Copper complexes with bipyridine-derived ligands | Catalytic conversion of methane (B114726) to methanol (B129727). nih.gov | More efficient and low-cost chemical production methods. nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(6-pyridin-2-ylpyridin-3-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c14-8-9-4-5-11(13-7-9)10-3-1-2-6-12-10/h1-7,14H,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUEVCGLBJJJDAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC=C(C=C2)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 6 Pyridin 2 Yl Pyridin 3 Yl Methanol Scaffolds
Strategies for the Construction of the Bipyridine Core
The creation of the 2,2'-bipyridine (B1663995) linkage is a fundamental step in the synthesis of [6-(Pyridin-2-yl)pyridin-3-yl]methanol. Various cross-coupling reactions have been established as robust methods for the formation of carbon-carbon bonds between pyridine (B92270) rings.
Established Coupling Reactions for Bipyridine Formation
Palladium-catalyzed cross-coupling reactions are the most prevalent methods for the synthesis of unsymmetrical bipyridines. The Suzuki-Miyaura coupling, which utilizes a boronic acid or ester and a halide, is a particularly powerful tool due to its mild reaction conditions and tolerance of a wide range of functional groups. nih.govresearchgate.net The general scheme for a Suzuki-Miyaura coupling to form a bipyridine core is depicted below:
Scheme 1: General Suzuki-Miyaura coupling for bipyridine synthesis.
Other notable coupling reactions for bipyridine synthesis include the Stille coupling (using organotin reagents), the Negishi coupling (employing organozinc reagents), and the Hiyama coupling (utilizing organosilicon compounds). While effective, the toxicity of organotin reagents in Stille coupling and the moisture sensitivity of organozinc reagents in Negishi coupling can be drawbacks.
A comparative overview of common coupling reactions for bipyridine synthesis is presented in the table below.
| Coupling Reaction | Organometallic Reagent | Catalyst | Advantages | Disadvantages |
| Suzuki-Miyaura | Boronic acid/ester | Pd | Mild conditions, functional group tolerance, commercially available reagents | Potential for protodeboronation |
| Stille | Organotin | Pd | Good yields, tolerance to various functional groups | Toxicity of tin reagents |
| Negishi | Organozinc | Pd or Ni | High reactivity, good yields | Moisture and air sensitive reagents |
| Hiyama | Organosilicon | Pd | Low toxicity of silicon reagents | Requires activation of the C-Si bond |
Functionalization Routes to Incorporate Hydroxymethyl Groups
The introduction of a hydroxymethyl group onto a pyridine ring can be achieved through several synthetic routes. One common strategy is the reduction of a corresponding carboxylic acid, ester, or aldehyde. Lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) are frequently used reducing agents for this transformation. researchgate.net For instance, a nicotinic acid derivative can be reduced to the corresponding 3-pyridinemethanol. researchgate.netchemicalbook.com
Another approach involves the direct hydroxymethylation of the pyridine ring. A notable example is the ruthenium-catalyzed dearomative hydroxymethylation of pyridines, which allows for the introduction of a hydroxymethyl group onto the pyridine ring, although this method often leads to piperidine (B6355638) derivatives. acs.org
Targeted Synthesis of this compound
A plausible and efficient synthetic route to this compound involves a convergent approach, combining the construction of the bipyridine core with the introduction of the hydroxymethyl functionality.
Condensation Reactions in Bipyridine-Methanol Synthesis
While less common for this specific target, condensation reactions are a classical approach to pyridine synthesis. Reactions like the Hantzsch pyridine synthesis or the Guareschi-Thorpe reaction could theoretically be adapted to construct a functionalized bipyridine precursor, which would then be converted to the desired methanol (B129727). mdpi.com However, for the targeted synthesis of this compound, a cross-coupling strategy is generally more direct and higher yielding.
Selective Functionalization of Pyridine Rings
A key strategy for the synthesis of this compound involves the use of pre-functionalized pyridine building blocks. A proposed synthetic route is outlined below:
Scheme 2: Proposed synthesis of this compound.
This synthesis commences with the protection of the hydroxyl group of (6-chloropyridin-3-yl)methanol (1) to prevent interference in the subsequent coupling step. The resulting protected pyridine (2) can then undergo a Suzuki-Miyaura coupling with 2-pyridylboronic acid (3) to form the bipyridine core (4). The final step involves the deprotection of the hydroxyl group to yield the target compound, this compound (5). The starting material, (6-chloropyridin-3-yl)methanol, can be synthesized by the reduction of 6-chloronicotinic acid. prepchem.com
Chemical Reactivity of this compound and its Derivatives
The chemical reactivity of this compound is dictated by the bipyridine core and the hydroxymethyl group. The nitrogen atoms of the pyridine rings can act as ligands, coordinating to metal ions to form a variety of complexes. nih.govevitachem.com
The hydroxymethyl group is a versatile functional handle for further synthetic transformations. It can undergo oxidation to the corresponding aldehyde or carboxylic acid using a range of oxidizing agents. researchgate.net Furthermore, the hydroxyl group can be converted into an ether or an ester through Williamson ether synthesis or esterification reactions, respectively. evitachem.comgoogle.com These transformations allow for the incorporation of the [6-(Pyridin-2-yl)pyridin-3-yl]methyl moiety into larger and more complex molecular architectures. The hydroxyl group can also be substituted by a halogen to create a reactive intermediate for nucleophilic substitution reactions.
The table below summarizes some of the key chemical transformations of this compound.
| Reaction Type | Reagents | Product |
| Oxidation | PCC, DMP, MnO₂ | [6-(Pyridin-2-yl)pyridin-3-yl]carbaldehyde |
| Oxidation | KMnO₄, Jones reagent | 6-(Pyridin-2-yl)nicotinic acid |
| Etherification | NaH, R-X | 2-(5-(alkoxymethyl)pyridin-2-yl)pyridine |
| Esterification | RCOOH, acid catalyst | [6-(Pyridin-2-yl)pyridin-3-yl]methyl ester |
| Halogenation | SOCl₂, PBr₃ | 2-(5-(halomethyl)pyridin-2-yl)pyridine |
Oxidation Reactions of the Methanol Moiety
The oxidation of the methanol group in this compound offers a direct route to valuable carbonyl compounds, namely the corresponding aldehyde and carboxylic acid. These transformations are pivotal for the further functionalization of the bipyridine scaffold. The selective oxidation of pyridyl methanols can be achieved using various modern catalytic systems, with a notable emphasis on aerobic oxidation methods due to their environmental and economic advantages.
Research into the aerobic oxidation of primary and secondary alcohols has highlighted the efficacy of palladium-based catalytic systems. For instance, a bipyridyl-cinchona alkaloid based palladium catalyst (PdAc-5) has been successfully employed for the oxidation of a range of alcohols, including pyridine-3-yl methanol, to their respective aldehydes or ketones with good to excellent yields (70–85%). nih.govresearchgate.net This process typically utilizes oxygen at a moderate pressure in the presence of a suitable solvent and base. nih.govresearchgate.net The general applicability of this catalytic system suggests its potential for the selective oxidation of this compound to [6-(Pyridin-2-yl)pyridin-3-yl]carbaldehyde.
The reaction conditions for such oxidations are generally mild and can be tailored to favor the formation of the aldehyde. The choice of solvent, base, and reaction temperature can significantly influence the reaction's selectivity and yield.
| Reactant | Oxidizing System | Product | Yield (%) |
| Pyridine-3-yl methanol | PdAc-5, O₂ | Pyridine-3-carbaldehyde | 70-85 nih.govresearchgate.net |
Further oxidation of the resulting aldehyde to the corresponding carboxylic acid, 6-(pyridin-2-yl)nicotinic acid, can be accomplished using stronger oxidizing agents or by modifying the conditions of the initial oxidation. Platinum-based catalysts have also been reported for the direct, low-temperature oxidative conversion of methane (B114726) to a methanol derivative, showcasing the potential of transition metal catalysts in C-H bond activation and subsequent oxidation. nih.gov
Reduction Reactions of Pyridine-Methanol Systems
The reduction of the pyridine rings in this compound leads to the formation of piperidine structures, which are prevalent in many biologically active compounds. The selective hydrogenation of pyridine and its derivatives is a key transformation in synthetic organic chemistry.
Bimetallic nanoparticles, particularly those based on palladium in combination with a base metal such as silver or copper, have demonstrated high catalytic activity in the selective hydrogenation of pyridine to piperidine. researchgate.net These catalysts can achieve high conversion rates (up to 99%) and selectivity for piperidine (99%) under relatively mild conditions (e.g., 60°C, 70 atm H₂). researchgate.net The enhanced activity of these bimetallic systems is often attributed to the small particle size of the nanoparticles. researchgate.net The hydrogenation of pyridine derivatives over Ru-Pd/Ac catalysts has also been studied, showing that the reactivity is influenced by the position of substituents on the pyridine ring. researchgate.net
The reduction of pyridine can also proceed through a biomimetic approach involving the formation of dihydropyridine (B1217469) intermediates. Quantum chemical calculations have elucidated a mechanism for the pyridine-catalyzed reduction of CO₂ to methanol, which involves the generation of 1,2-dihydropyridine as a key catalytic agent. nih.govacs.org This process is driven by the propensity of the dearomatized dihydropyridine to regain aromaticity, making it a potent hydride donor. nih.gov This suggests that under specific conditions, the pyridine rings of this compound could act as hydride carriers or be partially reduced.
| Substrate | Catalyst | Product | Key Findings |
| Pyridine | Pd-Ag or Pd-Cu nanoparticles | Piperidine | High conversion (99%) and selectivity (99%) under mild conditions. researchgate.net |
| Pyridine Derivatives | Ru-Pd/Ac | Piperidine Derivatives | Reactivity is dependent on substituent position. researchgate.net |
| Pyridine | (in CO₂ reduction) | 1,2-Dihydropyridine | Acts as a recyclable organo-hydride donor. nih.govacs.org |
Nucleophilic and Electrophilic Substitution Reactions on the Pyridine Rings
The pyridine rings in this compound are subject to both nucleophilic and electrophilic substitution reactions, although their reactivity is significantly influenced by the electron-withdrawing nature of the nitrogen atom.
Nucleophilic Aromatic Substitution (SNAr):
Pyridine and its derivatives are generally more susceptible to nucleophilic attack than benzene, particularly at the 2- and 4-positions (ortho and para to the nitrogen atom). This is due to the ability of the electronegative nitrogen to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. quora.com The presence of an electron-withdrawing group, such as a nitro group, further activates the ring towards nucleophilic substitution. rsc.org Therefore, in this compound, the positions ortho and para to the nitrogen atoms are the most likely sites for nucleophilic attack. Reactions with strong nucleophiles, such as organolithium reagents or amines, can lead to the introduction of new substituents at these positions. youtube.com
Electrophilic Aromatic Substitution (SEAr):
Conversely, the pyridine ring is deactivated towards electrophilic attack compared to benzene. uonbi.ac.keuoanbar.edu.iq The nitrogen atom withdraws electron density from the ring, making it less nucleophilic. uonbi.ac.keuoanbar.edu.iq Furthermore, under the acidic conditions often required for electrophilic aromatic substitution, the pyridine nitrogen is protonated, further deactivating the ring. uoanbar.edu.iq When electrophilic substitution does occur, it preferentially takes place at the 3-position (meta to the nitrogen atom), as attack at the 2- or 4-position would lead to a highly unstable intermediate with a positive charge on the electronegative nitrogen atom. uoanbar.edu.iqquora.com Therefore, for this compound, any electrophilic substitution would be expected to occur at the positions meta to the respective nitrogen atoms.
| Reaction Type | Preferred Position(s) | Rationale |
| Nucleophilic Substitution | 2- and 4- (ortho and para) | Stabilization of the negative intermediate by the electronegative nitrogen atom. quora.com |
| Electrophilic Substitution | 3- (meta) | Avoidance of placing a positive charge on the electronegative nitrogen atom in the reaction intermediate. uoanbar.edu.iqquora.com |
Derivatization for Advanced Applications
The this compound scaffold, being a derivative of 2,2'-bipyridine, is an excellent platform for the development of ligands for transition metal complexes with a wide array of applications in catalysis, materials science, and sensing. wikipedia.org
The bipyridine unit acts as a bidentate chelating ligand, forming stable complexes with a variety of metal ions. wikipedia.orgwikipedia.org The methanol group provides a convenient handle for further derivatization, allowing for the fine-tuning of the electronic and steric properties of the resulting ligand. For example, the methanol moiety can be converted into other functional groups, such as ethers, esters, or amines, which can then coordinate to metal centers or participate in further reactions.
The resulting metal complexes can exhibit interesting photophysical and electrochemical properties, making them suitable for applications as luminophores or in redox-active systems. wikipedia.org For instance, ruthenium(II) tris(bipyridine) complexes are well-known for their luminescent properties. wikipedia.org The derivatization of the bipyridine ligand can modulate these properties for specific applications.
Furthermore, these metal complexes can serve as catalysts for a variety of organic transformations. The catalytic activity is influenced by the nature of the metal center and the ligand sphere. By systematically modifying the this compound scaffold, it is possible to develop catalysts with enhanced activity, selectivity, and stability for reactions such as oxidation, reduction, and carbon-carbon bond formation. mdpi.comrsc.org The synthesis of metal-organic frameworks (MOFs) using bipyridine-based ligands has also been explored for applications in gas storage and sensing. acs.org
| Application Area | Rationale | Example |
| Catalysis | Formation of stable, tunable transition metal complexes. | Ruthenium complexes for oxidation reactions. rsc.org |
| Materials Science | Creation of luminescent and redox-active materials. | Ruthenium(II) tris(bipyridine) luminophores. wikipedia.org |
| Sensing | Development of metal-organic frameworks for molecular recognition. | MOFs for methanol sensing. acs.org |
Coordination Chemistry and Metal Complex Formation with 6 Pyridin 2 Yl Pyridin 3 Yl Methanol
Ligand Design Principles and Coordination Modes of Bipyridine-Methanol Ligands
The design of bipyridine-based ligands is a cornerstone of modern coordination chemistry, allowing for the fine-tuning of the electronic and steric properties of the resulting metal complexes. The inclusion of a methanol (B129727) group introduces a hydroxyl functional group which can participate in hydrogen bonding and offers an additional potential coordination site. cymitquimica.com
The [6-(Pyridin-2-yl)pyridin-3-yl]methanol ligand possesses two primary types of donor atoms for coordination with metal ions: the nitrogen atoms of the two pyridine (B92270) rings and the oxygen atom of the methanol group. The two nitrogen atoms, characteristic of bipyridine ligands, typically act as a bidentate chelating agent, forming a stable five-membered ring with the metal center. wikipedia.org The oxygen atom of the hydroxymethyl group introduces the potential for monodentate or bridging coordination, adding to the ligand's versatility. The moderate solubility of similar compounds in polar solvents is attributed to the hydroxyl group's capacity for hydrogen bonding. cymitquimica.com
The arrangement of the two pyridine rings in this compound allows for strong chelation to a metal center. This chelate effect, where a multidentate ligand binds to a single central atom, results in complexes with enhanced thermodynamic stability compared to those formed with monodentate pyridine ligands. nih.gov Furthermore, the methanol group can act as a bridging ligand, linking two or more metal centers to form polynuclear complexes. This bridging can occur through the oxygen atom, leading to the formation of extended structures and materials with interesting magnetic or catalytic properties. The ability of related 2-picolyl and 2-pyridyloxy moieties to act as bridging ligands has been previously demonstrated. nih.gov
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound and similar ligands typically involves the reaction of the ligand with a metal salt in a suitable solvent. jscimedcentral.comacs.org Characterization of the resulting complexes is then carried out using a variety of spectroscopic and analytical techniques to determine their structure and properties.
Bipyridine-type ligands are known to form complexes with a wide range of transition metals. For instance, copper(II) complexes with mixed ligands of carboxylate and bipyridine have been synthesized and characterized. acs.org Similarly, zinc(II) has been shown to coordinate with pyridyl-based Schiff base ligands. derpharmachemica.com The coordination chemistry of iridium and cobalt with ligands containing picolyl or pyridyloxy moieties has also been explored. nih.gov Furthermore, palladium has been utilized in systems with picolyl bridges. nih.gov Iron complexes with bipyridine ligands, such as [Fe(bipy)3]2+, are well-known and have been used in colorimetric analysis. wikipedia.org
The coordination geometry of the metal center in these complexes is determined by the nature of the metal ion, the ligand, and the reaction conditions. Common geometries observed for transition metal complexes include octahedral, tetrahedral, and square-pyramidal. For example, six-coordinate nickel(II) complexes are often octahedral, while four-coordinate complexes can be square planar or tetrahedral. jscimedcentral.com Ruthenium complexes with related ligands have been found to exhibit distorted octahedral coordination spheres. nih.gov Zinc(II) complexes can adopt tetrahedral, trigonal bipyramidal, or octahedral geometries depending on the ligand system. derpharmachemica.com
The denticity and bridging capability of the this compound ligand allow for the formation of various nuclearity complexes. Mononuclear complexes are formed when a single metal ion is coordinated by one or more ligand molecules. Binuclear or polynuclear complexes can arise when the methanol group or the pyridine rings bridge between two or more metal centers. nih.govderpharmachemica.com For instance, dinuclear copper(II) units have been observed in metal-organic frameworks where carboxylate groups and coordinated water molecules link the metal centers. acs.org The formation of such polynuclear structures can lead to materials with unique structural and functional properties.
Chirality Induction and Stereochemical Aspects in Coordination Systems with this compound
The ligand this compound, by virtue of its bipyridine-like core and the presence of a hydroxymethyl group, presents a compelling scaffold for the investigation of chirality induction and the exploration of complex stereochemical landscapes within coordination chemistry. While this specific ligand is a relatively niche area of study, the principles of stereoisomerism and chirality transfer in metal complexes containing analogous pyridyl-based ligands provide a framework for understanding its potential.
The chirality in coordination complexes involving this compound can arise from several sources. The ligand itself is prochiral, meaning it is not chiral but can become so upon coordination to a metal center or through chemical modification. The primary mechanisms for introducing chirality into coordination systems with this ligand include the use of chiral resolving agents, the incorporation of enantiopure co-ligands, and the inherent stereochemical preferences of the metal center upon complexation.
Spontaneous Resolution and Chiral Space Groups
In some instances, the crystallization of coordination compounds formed with achiral ligands like this compound can lead to spontaneous resolution, where enantiomeric crystalline forms crystallize separately from a racemic solution. This process often results in the formation of crystals belonging to chiral space groups. The subtle interplay of intermolecular interactions, such as hydrogen bonding involving the methanol group and π-π stacking of the pyridine rings, can direct the self-assembly into a homochiral crystal lattice.
Diastereoselective Synthesis and Chiral Co-ligands
A more direct approach to inducing chirality is through the introduction of a chiral auxiliary or a co-ligand that is itself enantiopure. When this compound coordinates to a metal center alongside a chiral ligand, the resulting complex will consist of a mixture of diastereomers. These diastereomers possess distinct physical and chemical properties, which can often be exploited for their separation.
For example, the coordination of this compound and an enantiopure amino acid to a metal ion would be expected to yield diastereomeric complexes. The stereochemical information from the chiral amino acid can influence the preferred coordination geometry and the conformation of the this compound ligand, leading to a diastereomeric excess of one isomer.
Metal-Centered Chirality
The coordination of multiple this compound ligands to a single metal center, particularly in octahedral complexes, can result in metal-centered chirality. For a complex of the type [M(L)n], where L is this compound, the spatial arrangement of the ligands around the metal ion can be either left-handed (Λ) or right-handed (Δ). In the absence of any other chiral influence, a racemic mixture of Λ and Δ enantiomers would be expected. However, the presence of a chiral counter-ion or the use of a chiral solvent can sometimes induce a small excess of one enantiomer.
Potential Applications in Asymmetric Catalysis
The development of chiral coordination complexes of this compound holds potential for applications in asymmetric catalysis. The hydroxymethyl group can be further functionalized to introduce additional coordinating groups or steric bulk, which can create a well-defined chiral pocket around the metal center. This chiral environment can then be used to control the stereochemical outcome of a variety of chemical transformations, such as asymmetric hydrogenations, oxidations, or carbon-carbon bond-forming reactions.
While detailed research findings specifically on the chirality induction of this compound are limited in publicly available literature, the foundational principles of coordination chemistry suggest that it is a promising ligand for the construction of chiral metal-based architectures. Further investigation into its stereochemical behavior upon coordination to various metal ions and in the presence of chiral auxiliaries is warranted to fully elucidate its potential in the field of stereoselective synthesis and materials science.
Catalytic Applications of 6 Pyridin 2 Yl Pyridin 3 Yl Methanol Based Systems
Homogeneous Catalysis
In homogeneous catalysis, complexes of [6-(Pyridin-2-yl)pyridin-3-yl]methanol and related bipyridine-methanol ligands operate in the same phase as the reactants, allowing for high activity and selectivity under often mild conditions. The ligand architecture is crucial for tuning the electronic properties and stability of the metal center, directly influencing the catalytic cycle.
Role of Bipyridine-Methanol Ligands in Homogeneous Catalytic Cycles
Bipyridine-based ligands are integral to homogeneous catalysis due to their ability to stabilize metal centers in various oxidation states and modulate their reactivity. nih.gov The strong σ-donating and π-accepting character of the bipyridine framework influences the electron density at the metal, which is critical for steps like oxidative addition and reductive elimination in catalytic cycles.
Catalytic Hydrogenation Reactions (e.g., CO₂ and Formic Acid Reduction to Methanol)
The conversion of carbon dioxide (CO₂) into methanol (B129727) is a critical reaction for chemical energy storage and the production of green fuels. cell.com Homogeneous catalysts based on bipyridine ligands have shown significant promise in this area. cell.commdpi.com
Computational studies based on density functional theory (DFT) have explored a half-sandwich cobalt complex, [Cp*Co(bpy-Me)OH₂]²⁺, for the hydrogenation of CO₂ to methanol. acs.orgnih.gov In this system, the bipyridine-methanol ligand is central to a proposed direct hydride transfer mechanism. The rate-determining step was identified as the hydride transfer from the cobalt center to formic acid, a key intermediate. acs.orgnih.gov Researchers have further demonstrated that modifying the electronic properties of the bipyridine ligand can significantly enhance catalytic activity. By replacing carbon atoms in the bipyridine ring with nitrogen (forming a bipyrazine ligand), the total energy barrier for the reaction was computationally lowered, suggesting that such a catalyst could efficiently convert CO₂ and H₂ to methanol at room temperature. acs.orgnih.gov
Ruthenium complexes featuring bipyridine-derived PNN pincer ligands have also proven highly effective for the hydrogenation of CO₂ derivatives, such as alkyl formates, to methanol. mdpi.com These systems can achieve very high turnover numbers (TON), demonstrating the efficiency of bipyridine-based catalysts in these transformations. mdpi.com
| Catalyst Complex | Key Feature | Calculated Rate-Determining Step Barrier (kcal/mol) | Projected Activity |
|---|---|---|---|
| [CpCo(bpy-Me)OH₂]²⁺ | Parent Bipyridine-Methanol Ligand | 26.0 | Baseline |
| [CpCo(2,2′-bipyrazine)OH₂]²⁺ | N-substituted Bipyridine Analogue | 19.6 | Most Active / Promising for Room Temp. Conversion |
Dehydrogenative Coupling Reactions Involving Methanol and Amines
The dehydrogenative coupling of methanol and amines (DCMA) is an atom-economical method for forming C-N bonds, producing valuable chemicals like formamides and ureas while releasing hydrogen gas. rsc.org This reaction is of great interest for hydrogen storage applications, as the process can be reversed to release H₂ on demand. rsc.orgresearchgate.net
Homogeneous catalysts for this transformation are typically based on precious metals like ruthenium or earth-abundant metals such as iron and manganese. rsc.orgnih.gov For instance, a pincer-supported iron catalyst has been reported for the selective synthesis of ureas via the dehydrogenative coupling of methanol with primary amines. nih.gov The mechanism involves the initial dehydrogenation of methanol to formaldehyde, which is then trapped by an amine to form a formamide. A subsequent dehydrogenation of the formamide yields a transient isocyanate, which reacts with another amine molecule to produce the final urea product, with H₂ as the only byproduct. nih.gov
While direct examples using this compound are not prominent in the literature, bipyridine-based pincer ligands are known to be effective in related dehydrogenation and hydrogenation reactions, such as the Ru-bipyridine-based PNN pincer complex used for the hydrogenation of amides. mdpi.com The electronic tunability of the bipyridine scaffold is crucial for activating the metal center for both the dehydrogenation of methanol and the subsequent steps of the catalytic cycle. acs.org
Selective Oxidation Catalysis (e.g., Csp³-H Oxidation to Methanones)
The selective oxidation of C(sp³)-H bonds is a highly sought-after transformation in organic synthesis as it allows for the direct functionalization of otherwise inert hydrocarbons. mdpi.com Metal complexes incorporating bipyridine ligands are effective catalysts for such reactions.
An efficient copper-catalyzed synthesis of pyridin-2-yl-methanones from pyridin-2-yl-methanes has been developed, which proceeds via a direct C(sp³)-H oxidation. mdpi.comnih.gov Notably, this process can use water as the oxygen atom source, representing a green and innovative approach. mdpi.comnih.govresearchgate.net The reaction is applicable to a range of pyridin-2-yl-methanes bearing various aromatic rings, affording the corresponding ketone products in moderate to good yields. mdpi.comnih.gov A plausible mechanism involves the activation of the substrate by the copper catalyst, followed by reaction with water to generate the ketone product. researchgate.net
Additionally, silver-bipyridine complexes have been shown to catalyze the chemoselective oxidation of benzylic C(sp³)-H bonds, converting toluenes to aldehydes and benzylic methylenes to ketones. nih.gov These examples highlight the capacity of bipyridine-ligated metal centers to mediate challenging C-H activation and oxidation steps.
| Substrate (Pyridin-2-yl-methane derivative) | Product (Pyridin-2-yl-methanone derivative) | Catalyst System | Key Feature |
|---|---|---|---|
| Phenyl(pyridin-2-yl)methane | Phenyl(pyridin-2-yl)methanone | Copper Catalyst | Uses water as the oxygen source |
| (Thiophen-2-yl)(pyridin-2-yl)methane | (Thiophen-2-yl)(pyridin-2-yl)methanone | Copper Catalyst | Applicable to heteroaromatic substrates |
| (4-Methoxyphenyl)(pyridin-2-yl)methane | (4-Methoxyphenyl)(pyridin-2-yl)methanone | Copper Catalyst | Tolerates electron-donating groups |
Heterogeneous Catalysis
Heterogeneous catalysis involves a catalyst that is in a different phase from the reactants, typically a solid catalyst with liquid or gas reactants. Immobilizing homogeneous catalysts, such as those based on this compound, onto solid supports combines the high selectivity of molecular catalysts with the practical advantages of easy separation and recyclability.
Immobilization Strategies for this compound Complexes
The bipyridine unit of this compound serves as an excellent anchor for immobilization onto various solid supports. The goal is to create robust, single-site heterogeneous catalysts where the well-defined molecular active center is retained. Common strategies include:
Covalent Grafting onto Porous Silica: Bipyridine-functionalized organosilanes can be co-condensed with silica precursors to create periodic mesoporous organosilicas (PMOs) where the bipyridine ligand is an integral part of the pore walls. acs.orgacs.org Metal complexes can then be formed by post-synthetic modification. This method has been used to immobilize molybdenum and iridium complexes for epoxidation and C-H borylation, respectively. acs.orgnih.govresearchgate.net
Incorporation into Metal-Organic Frameworks (MOFs): Bipyridine-dicarboxylate linkers, structural analogues of the target ligand, can be used to construct highly crystalline and porous MOFs. dntb.gov.ua The open bipyridine sites within the MOF structure can then be metalated with species like PdCl₂, creating highly active and recyclable catalysts for reactions such as Suzuki-Miyaura cross-coupling. researchgate.netrsc.org The regular, crystalline nature of MOFs allows for precise control over the catalytic environment. iastate.eduiastate.edu
Functionalization of Silicon Surfaces: Silicon surfaces can be functionalized with vinyl-bipyridine moieties, which then act as platforms to assemble transition metal complexes. nih.gov This approach is particularly relevant for developing photoelectrochemical devices.
| Support Material | Immobilization Method | Metal Complex Example | Catalytic Application | Reference |
|---|---|---|---|---|
| Periodic Mesoporous Organosilica (BPy-PMO) | Incorporation during synthesis | MoO₂Cl(OH) | Olefin Epoxidation | acs.org |
| Organosilica Nanotubes (BPy-NT) | Incorporation during synthesis | IrCp | C-H Oxidation / Borylation | nih.govrsc.org |
| Zirconium-based MOF (UiO-67-bpydc) | Linker in MOF synthesis | PdCl₂ | Suzuki-Miyaura Coupling | researchgate.netrsc.org |
| Silicon(111) Surface | Covalent grafting of vinyl-bpy | CpIr | Electrochemistry / Photoelectrochemistry | nih.gov |
Performance of Bipyridine-Functionalized Heterogeneous Catalysts in Methanol Production
One significant application is the direct partial oxidation of methane (B114726) to methanol. Research has demonstrated the use of a cis-[6-(pyridin-2-yl)-1,3,5-triazine-2,4-diamine(dichloride)palladium(II)] complex supported on carbon as an electrocatalyst in a polymer electrolyte reactor. nih.gov The bidentate triazine-pyridine ligand, structurally related to a bipyridine system, chelates to the palladium(II) center, forming a stable five-membered ring that is favorable for catalytic activity. nih.gov Studies investigating the ideal ratio of this complex to the carbon support found that a 20% loading of the Pd-complex was most effective for methanol production, achieving reaction rates of 4.2 mol L⁻¹·h⁻¹ at 0.05 V. nih.gov
Another critical pathway for methanol production is the hydrogenation of CO2. While industrial processes often operate at high temperatures (over 220 °C), which thermodynamically limits the methanol yield, research is focused on developing catalysts that function under milder conditions. rsc.org Bipyridine and related pyridine-based systems are key in this area. Quantum chemical calculations have elucidated a viable mechanism for the pyridine-catalyzed reduction of CO2 to methanol. acs.org This process involves the generation of 1,2-dihydropyridine as the key catalytic agent, which is competent in reducing CO2 through a series of hydride and proton transfer steps. acs.org The conversion of CO2 to formic acid, the first major step towards methanol, is both kinetically and thermodynamically favorable with this system. acs.org
Furthermore, heterogeneous catalysts like the commercial Cu/ZnO/Al2O3 system have shown improved CO2 conversion to methanol when used with ionic liquid and amine additives. rsc.org This highlights the importance of the entire catalytic system, where the solid catalyst provides the active sites and the surrounding medium enhances performance.
Below is a table summarizing the performance of representative catalytic systems in methanol production.
| Catalyst System | Feedstock | Product | Reaction Rate / Yield | Conditions |
| 20% cis-[6-(pyridin-2-yl)-1,3,5-triazine-2,4-diamine(dichloride)palladium(II)] on Carbon | Methane | Methanol | 4.2 mol L⁻¹·h⁻¹ | 0.05 V |
| Pyridine (B92270) (as homogeneous catalyst) | CO2 | Methanol | N/A (Mechanism Study) | Theoretical |
| Cu/ZnO/Al2O3 with [BMIm][OAc] and Triethanolamine | CO2 | Methanol | Improved Yields | Heterogeneous |
Reusability and Stability of Heterogeneous Catalytic Systems
A primary advantage of heterogeneous catalysts is their ease of separation from the reaction mixture, which allows for their reuse. Therefore, the stability and durability of these catalysts are paramount for practical and economic viability.
Bipyridine-functionalized organosilica nanotubes have been developed as robust platforms for molecular heterogeneous catalysts. rsc.org For instance, iridium complexes immobilized on these bipyridine-containing nanotubes (BPy-NT) have shown enhanced durability in C-H activation reactions compared to their homogeneous counterparts. rsc.org Detailed characterization of the used catalysts through techniques like TEM, SEM, and XPS confirmed the stability of the nanotube scaffolds and the molecular nature of the active iridium species after the reactions. rsc.org This demonstrates the potential of these bipyridine-based supports to create efficient and reusable catalytic systems. rsc.org
Metal-Organic Frameworks (MOFs) are another class of materials recognized for their potential in heterogeneous catalysis due to their high surface area and tunable structures. acs.org The stability of MOFs, particularly those based on linkers like 1,3,5-benzenetricarboxylate (BTC), is a key feature. acs.org Their robust frameworks allow for easy recovery and reuse, which is crucial for sustainable chemical processes. acs.org
The table below summarizes findings related to the stability of these catalytic systems.
| Catalytic System | Application | Stability/Reusability Finding |
| Iridium-immobilized Bipyridine-functionalized Nanotubes (Ir-BPy-NT) | C-H Activation | Enhanced durability; stable nanotube structure after reaction. rsc.org |
| Metal-Organic Frameworks (MOFs) | General Heterogeneous Catalysis | High thermal and chemical stability allows for reusability. acs.org |
| [Ru(bpy)3]2+ with Water Oxidation Catalyst | Photocatalytic Water Oxidation | System stability is limited by the decomposition of the photosensitizer. acs.org |
Electrocatalysis and Photocatalysis in Methanol-Related Transformations
The unique electronic properties of bipyridine ligands make them highly suitable for applications in electrocatalysis and photocatalysis, particularly for reactions involving methanol production or conversion.
Electrocatalysis: Pyridine and its derivatives play a crucial role as mediators in the electrochemical reduction of CO2 to methanol. Experiments conducted at a platinum electrode have shown that the presence of pyridine in the electrolyte is necessary to obtain methanol. scispace.com Although the Faradaic yield for methanol production was found to be limited, these findings confirm the role of pyridine-based molecules in facilitating this challenging transformation. scispace.com
As mentioned previously, a palladium(II) complex featuring a bidentate triazine-pyridine ligand has been effectively used for the electrocatalytic conversion of methane to methanol. nih.gov The quadratic geometry of the complex exposes the metallic center, making it a promising precursor for heterogeneous electrocatalytic processes. nih.gov The strong electron-donating nature of the N-donor atoms in the ligand ensures the stability of the complex during the catalytic cycle. nih.gov
Photocatalysis: In photocatalysis, bipyridine complexes, especially those of ruthenium, are widely used as photosensitizers. While direct photocatalytic conversion to methanol using this compound is not extensively documented, related systems show significant promise. For instance, pyridine-3,5-dicarbonitrile derivatives have been applied in photocatalysis for the production of H2 or H2O2. nih.gov
Supramolecular Chemistry and Self Assembly Mediated by 6 Pyridin 2 Yl Pyridin 3 Yl Methanol
Non-Covalent Interactions in Supramolecular Architectures
Hydrogen Bonding Networks (O-H⋯N, N-H⋯O, C-H⋯O, C-H⋯Cl)
Specific studies identifying and quantifying the hydrogen bonding networks in the crystal structure of [6-(Pyridin-2-yl)pyridin-3-yl]methanol have not been identified. Hypothetically, the hydroxyl group (-CH₂OH) would act as a hydrogen bond donor, while the nitrogen atoms on the two pyridine (B92270) rings would serve as acceptors, likely leading to the formation of O-H⋯N interactions. The formation of other networks such as C-H⋯O or C-H⋯Cl would depend on the presence of suitable co-molecules in a cocrystal structure, for which no data is currently available.
π-π Stacking Interactions in Solid-State Assemblies
Analysis of π-π stacking interactions, including centroid-to-centroid distances and slip angles for this compound, is not available in the absence of its published crystal structure. The bipyridine core suggests a strong potential for such interactions, which are common in the solid-state packing of aromatic nitrogen heterocycles and play a crucial role in the stability of their assemblies.
Design and Formation of Supramolecular Structures
Cocrystals and Hybrid Assemblies
There are no published reports on the design and synthesis of cocrystals or hybrid assemblies involving this compound as a primary component. The molecule's hydrogen bonding capabilities and aromatic surfaces make it a potential candidate for crystal engineering, but specific examples have not been documented.
Cyclic Motifs and Extended Networks
Without crystallographic data, a description of cyclic motifs (e.g., synthons) and the resulting extended networks (e.g., chains, sheets, or frameworks) formed by this compound in the solid state is purely speculative.
Templating Effects of Methanol (B129727) in Supramolecular Synthesis
The role of methanol as a templating agent in the supramolecular synthesis involving this compound has not been specifically investigated in the available literature. While methanol can participate in hydrogen bonding and influence crystal packing, its specific templating effects for this compound are undocumented.
Materials Science Applications of 6 Pyridin 2 Yl Pyridin 3 Yl Methanol Derivatives
Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs)
The bifunctional nature of [6-(Pyridin-2-yl)pyridin-3-yl]methanol and its derivatives, combining a robust metal-coordinating bipyridine unit with a potentially reactive or hydrogen-bonding methanol (B129727) group, makes it a compelling ligand for the design of MOFs and CPs. These materials are constructed from metal ions or clusters linked by organic ligands to form one-, two-, or three-dimensional networks with porous structures.
The synthesis of MOFs and CPs incorporating bipyridine-based ligands is typically achieved through solvothermal or hydrothermal methods, where metal salts and the organic linkers are reacted in a sealed vessel at elevated temperatures. The resulting crystal structures are highly dependent on the choice of metal ion, the geometry of the ligand, and the reaction conditions.
Bipyridine derivatives, including those similar to this compound, can act as pillars or linkers that connect metal-carboxylate layers or other secondary building units (SBUs) into complex 3D frameworks. For instance, mixed-ligand systems containing both a bipyridine and a polycarboxylate ligand are common. In these structures, the carboxylate groups often form paddle-wheel or other polynuclear metal clusters, which are then bridged by the bipyridine units to generate extended networks with well-defined channels and pores. acs.orgmdpi.com The introduction of pyridine (B92270) can also induce significant structural changes, such as transforming a 3D framework into ultrathin 2D nanosheets, thereby exposing more active metal sites. rsc.org
The coordination environment of the metal centers is a key structural feature. For example, in a copper-based MOF with 2,2'-bipyridine (B1663995) and a tricarboxylate ligand, the Cu(II) centers can adopt a slightly distorted tetragonal pyramidal geometry. acs.org In a manganese-based system, trinuclear Mn(II) units can be linked by carboxylate anions and bipyridine ligands to form 3D frameworks with 1D quadrilateral channels. mdpi.com The specific isomerism of the bipyridine ligand (e.g., 2,2'-, 4,4'-, or 2,3'-) plays a crucial role in directing the final topology of the framework.
| Framework Name/Reference | Metal Ion(s) | Bipyridine Ligand | Other Ligand(s) | Framework Dimensionality | Key Structural Features |
|---|---|---|---|---|---|
| [Cu₂(OH)(2,2′-bipy)₂(BTC)·2H₂O]n acs.org | Cu(II) | 2,2′-bipyridine | 1,3,5-benzenetricarboxylic acid (H₃BTC) | 2D | Distorted tetragonal pyramidal Cu(II) centers; layers assembled into 3D supramolecular architecture via H-bonding. |
| [Co(4,4′-bipy)(m-BDC)]n acs.org | Co(II) | 4,4′-bipyridine | 1,3-benzenedicarboxylic acid (m-H₂BDC) | 3D | Interpenetrated 3D framework. |
| Mn-btdc-bpy mdpi.com | Mn(II) | 2,2'-bipyridine | 2,2'-bithiophene-5,5'-dicarboxylate (btdc²⁻) | 3D | Trinuclear Mn(II) units; 1D channels of 5x4 Å. |
| Co MOF-Py₃ rsc.org | Co(II) | Pyridine (replaces DABCO) | 1,4-benzene dicarboxylic acid (BDC) | 2D | Ultrathin nanosheets formed by pyridine-induced structural reconfiguration from a 3D MOF. |
The porosity and chemical nature of MOFs derived from bipyridine-methanol ligands make them promising candidates for gas storage and separation. The pore size, topology, and the presence of specific functional groups or open metal sites are critical factors that govern their adsorption characteristics. nih.gov
MOFs incorporating bipyridine ligands have demonstrated significant potential for methanol sensing and adsorption. A Co(II)-based MOF with 4,4'-bipyridine (B149096) linkers was found to be highly sensitive to methanol at room temperature, as investigated by a quartz crystal microbalance (QCM). acs.org The framework's ability to adsorb methanol is attributed to the interactions between the methanol molecules and the internal surfaces of the MOF pores. The presence of the hydroxyl group from a ligand like this compound could further enhance methanol uptake through specific hydrogen-bonding interactions.
The adsorption behavior is not limited to methanol. Composites of graphene and a 2D pillared-bilayer MOF showed a single-step adsorption profile for methanol and water, which differed from the parent MOF. rsc.org Furthermore, some flexible MOF frameworks exhibit selective adsorption of CO2 over other gases like N₂, CH₄, and C₂H₆, a property influenced by the sieving effect of the framework's apertures and its structural flexibility. rsc.org The extraordinarily high uptake of pyridine (up to 950 mg/g) in the MOF MIL-101 highlights the strong affinity that can exist between nitrogen-containing guest molecules and the coordinatively unsaturated sites within a MOF structure. researchgate.net
| MOF | Adsorbate | Key Finding | Reference |
|---|---|---|---|
| [Co(4,4′-bipy)(m-BDC)]n | Methanol | Highly sensitive to methanol at room temperature, as measured by QCM. | acs.org |
| MIL-101(Cr) | Pyridine | Extraordinarily large adsorption capacity of ~950 mg/g. | researchgate.net |
| GO@Cd-PBM Composite | Methanol, Water | Demonstrates a single-step adsorption profile, unlike the parent MOF. | rsc.org |
| Flexible Ni-MOF (Compound 2) | CO₂, Alkanes | Shows guest-induced structural transformation and much higher capacity for CO₂ and n-C₄H₁₀ than for smaller gas molecules. | rsc.org |
A key area of MOF research is the development of "smart" materials that can respond to external stimuli such as the introduction of guest molecules. Bipyridine-based ligands can contribute to the creation of such dynamic frameworks. The rotational freedom around the C-C bond connecting the two pyridine rings allows for structural flexibility.
This flexibility can manifest as a "breathing" effect, where the framework expands or contracts upon guest adsorption or desorption. A notable example is a flexible, interpenetrated Ni-MOF that displays a significant guest-induced structural transformation. rsc.org This dynamic behavior leads to selective adsorption properties, as the framework can adapt its pore structure to accommodate specific guest molecules while excluding others.
In a more dramatic example of structural responsiveness, the introduction of pyridine as a modulator during synthesis can completely alter the final structure of a Co(II)-MOF. The pyridine molecules replace the original triethylenediamine ligands, causing a structural reconfiguration from a 3D columnar framework to ultrathin 2D nanosheets. rsc.org This stimulus-induced transformation highlights the potential to control MOF dimensionality and properties by tuning the chemical environment, a principle that could be exploited using functionalized ligands like this compound.
Electronic and Optical Materials
The conjugated π-system of the bipyridine unit in this compound derivatives makes them attractive for applications in electronic and optical materials, including organic light-emitting diodes (OLEDs) and nonlinear optical (NLO) devices.
Bipyridine-based molecules and their metal complexes often exhibit strong luminescence. Complexes of 2,3'-bipyridine (B14897) derivatives with metals like Ag(I) can show strong, broad blue emission, making them potential emitting materials for OLEDs. nih.gov The emission properties, such as wavelength and quantum efficiency, are highly tunable. For instance, a bipyridine compound with fluorine substituents emits strong fluorescence at a maximum of 325 nm, while a methoxy-substituted analogue displays a red-shifted emission at 366 nm. researchgate.net These emissions often originate from π–π* transitions centered on the phenyl and bipyridine moieties. researchgate.net
Some complex pyridine-based systems can exhibit dual-emission profiles, including phenomena like thermally activated delayed fluorescence (TADF). In certain donor-acceptor molecules, green and orange TADF can be observed, resulting from the recombination of two different intramolecular charge transfer (ICT) states. rsc.org This dual-TADF behavior, however, can sometimes lead to very long fluorescence lifetimes, which may result in exciton-exciton annihilation and lower device efficiency and stability in OLEDs. rsc.org
The fluorescence of these systems can also be sensitive to their environment, leading to applications in chemical sensing. Fluorescence quenching, the process where emission intensity decreases, can be triggered by interaction with other molecules. For example, the fluorescence of certain poly(pyridinylene vinylene) polymers in methanol solution is drastically quenched in the presence of metal ions like Pd²⁺ and Cu²⁺, indicating a potential use for detecting these ions. researchgate.net At high concentrations, self-quenching can also occur due to the formation of non-fluorescent dimers or other quenching complexes. uni-regensburg.de
| Compound/System | Property | Observation | Potential Application | Reference |
|---|---|---|---|---|
| Ag(I) complex with 2′,6′-difluoro-2,3′-bipyridine | Photoluminescence | Strong, broad blue emission (400-550 nm) with a quantum efficiency of ~0.2. | OLEDs | nih.gov |
| Fluorine-substituted bipyridine | Fluorescence | Strong emission with λmax = 325 nm. | Luminescent Materials | researchgate.net |
| Pyridine with 3,6-di-tert-butyl-carbazole donors | Dual-TADF | Dual emission from two different ICT states. | OLEDs | rsc.org |
| 2,6-PPYPV-(2+) polymer in methanol | Fluorescence Quenching | Fluorescence intensity is strongly quenched by Pd²⁺ and Cu²⁺ ions. | Chemical Sensing | researchgate.net |
Nonlinear optical (NLO) materials are substances whose optical properties change with the intensity of incident light. Organic molecules with extended π-conjugated systems and significant charge asymmetry are prime candidates for NLO applications. Derivatives of this compound fit this profile due to the electron-rich and electron-deficient nature of the pyridine rings and the potential for creating donor-acceptor systems.
Theoretical studies, often using Density Functional Theory (DFT), are employed to predict the NLO properties of new molecules. Key parameters include the dipole moment (μ), the average polarizability (⟨α⟩), and the first-order hyperpolarizability (β), which is a measure of the second-order NLO response. An investigation into various 6-arylated-pyridin-3-yl methanol derivatives demonstrated that these compounds are promising for NLO applications. researchgate.net Computational studies on similar π-conjugated organic compounds have shown that they can possess large hyperpolarizability values, which are essential for applications in photonic technologies like optical switching. nih.govresearchgate.net For example, the calculated first hyperpolarizability (β) of 3,6-bis(2-pyridyl)pyridazine, a related nitrogen-rich heterocyclic system, was found to be significant, indicating a notable NLO response. researchgate.net
| Compound | Method | Dipole Moment (μ) [Debye] | Avg. Polarizability ⟨α⟩ [esu] | First Hyperpolarizability (βtot) [esu] | Reference |
|---|---|---|---|---|---|
| Chromene Derivative (4a) | DFT | Not specified | 6.77 x 10⁻²³ | Not specified for β, γ reported | nih.gov |
| Pyrano-pyrazole Derivative | DFT/B3LYP | 8.63 | 3.80 x 10⁻²³ | 4.27 x 10⁻³⁰ | researchgate.net |
Note: Data for specific this compound derivatives are limited; this table presents data for structurally related π-conjugated systems to illustrate the NLO potential.
Aggregation-Induced Emission (AIE) Phenomena
Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly fluorescent molecules in a solution are induced to emit intensely upon aggregation. This is in stark contrast to the aggregation-caused quenching (ACQ) effect, where the fluorescence of many traditional luminophores is quenched at high concentrations or in the solid state. The primary mechanism behind AIE is the restriction of intramolecular motion (RIM), which includes intramolecular rotations and vibrations. In dilute solutions, these motions act as non-radiative decay pathways for the excited state energy. However, in the aggregated state, the physical constraint on these motions blocks the non-radiative channels, forcing the excited state to decay radiatively, resulting in strong fluorescence. This unique property makes AIE-active materials, known as AIEgens, highly valuable for various applications in materials science.
While direct experimental studies on the aggregation-induced emission (AIE) of derivatives of this compound are not extensively documented in the reviewed literature, the inherent structural characteristics of the bipyridine framework suggest a strong potential for designing AIE-active materials. The bipyridine unit can act as a core structure, which, when appropriately functionalized, can exhibit significant AIE properties. The design of such AIEgens often involves the introduction of rotor-like peripheral groups that can undergo restricted intramolecular rotation upon aggregation.
A study on α-(N-biphenyl)-substituted 2,2′-bipyridines demonstrated that the introduction of bulky biphenyl (B1667301) groups can induce AIE activity. nih.gov For instance, certain fluorophores in this series showed unexpected aggregation-induced emission enhancement (AIEE) activity. nih.gov This suggests that derivatizing this compound with similar bulky aromatic substituents could be a viable strategy to impart AIE characteristics. The restriction of the rotation of these bulky groups in the aggregated state would block non-radiative decay pathways, leading to enhanced fluorescence emission.
Another successful approach to inducing AIE in pyridine-containing compounds involves the creation of donor-acceptor (D-A) structures. A series of pyridinyl-diphenylacrylonitrile derivatives were designed and synthesized, exhibiting tunable AIE properties based on the electron-donating or electron-accepting nature of the substituents. rsc.org The intramolecular charge transfer (ICT) effect, in conjunction with the restriction of intramolecular motion, plays a crucial role in the AIE phenomenon of these compounds. rsc.org This principle can be applied to this compound by introducing suitable electron-donating or electron-withdrawing groups to create a D-A architecture, thereby tuning the photophysical properties and promoting AIE.
The photophysical properties of AIE-active materials are typically characterized by a significant increase in fluorescence quantum yield (ΦF) upon aggregation. While data for this compound derivatives is not available, the following table provides an illustrative example of the AIE behavior observed in analogous α-(N-biphenyl)-substituted 2,2′-bipyridine derivatives.
Table 1: Photophysical Properties of Selected α-(N-Biphenyl)-Substituted 2,2′-Bipyridine Derivatives in THF and THF/Water Mixtures
| Compound | λabs (nm) in THF | λem (nm) in THF | Quantum Yield (ΦF) in THF (%) | AIE Behavior (in THF/Water) |
|---|---|---|---|---|
| Fluorophore 3l | 350 | 480 | 5 | Demonstrated AIEE activity |
| Fluorophore 3b | 365 | 510 | 8 | Demonstrated AIEE activity |
The design of novel AIEgens based on the this compound scaffold could involve several strategies. One approach is the introduction of sterically hindered groups at the periphery of the bipyridine rings to enforce a twisted conformation, which is a common feature in many AIE-active molecules. Furthermore, the hydroxyl group of the methanol moiety provides a convenient site for further functionalization, allowing for the attachment of various organic groups that can act as rotors or participate in specific intermolecular interactions, such as hydrogen bonding, to facilitate the restriction of intramolecular motions in the aggregated state.
The following table presents data for another class of pyridine-containing AIEgens, pyridinyl-diphenylacrylonitrile derivatives, which further illustrates the principles of AIE.
Table 2: Photophysical Properties of Pyridinyl-Diphenylacrylonitrile (PyDPACN) Derivatives
| Compound | Substituent Nature | λem (nm) in Aggregated State | AIE Characteristics |
|---|---|---|---|
| PyDPACN-N | Strong Electron-Donating | ~550 | Significant ICT and AIE |
| PyDPACN-TCF | Strong Electron-Accepting | ~635 | Significant ICT and AIE |
Sensing Applications Utilizing 6 Pyridin 2 Yl Pyridin 3 Yl Methanol Analogues
Development of Chemical Sensors for Small Molecules
The core structure of pyridyl-based compounds is highly adaptable for creating sensors for small molecules. The nitrogen atoms in the pyridine (B92270) rings can act as binding sites for analytes, leading to detectable changes in the molecule's photophysical properties.
Pyridine-based fluorophores are a significant class of compounds used in chemical sensing. researchgate.net Their fluorescence emission can be modulated by interactions with analytes, leading to mechanisms such as fluorescence quenching or enhancement. mdpi.com For instance, simple fluorophores with a pyridine core exhibit absorption maxima in the UV region and fluorescence emission between 300 and 450 nm, depending on the solvent and the compound's specific chemical structure. mdpi.com The interaction with an analyte can alter the excited-state deactivation pathway, causing a change in fluorescence intensity. mdpi.com This principle has been successfully applied to create optical sensors for substances like benzene. mdpi.com A novel chemosensor based on an imidazo[1,2-a]pyridine (B132010) structure demonstrated a significant fluorescence enhancement specifically in the presence of Zn²⁺ ions, showcasing the high selectivity that can be achieved. rsc.org The detection mechanism often involves an intramolecular charge transfer (ICT) process upon analyte binding. rsc.org
Luminescence "turn-on" sensors are particularly advantageous as they produce a signal against a dark background, enhancing sensitivity. A notable example is a Zinc(II) coordination polymer, [Zn(H₂dhtp)(2,2′-bpy)(H₂O)]n (Zn-CP), which incorporates 2,2'-bipyridine (B1663995) (2,2'-bpy), an analogue of the core structure of [6-(Pyridin-2-yl)pyridin-3-yl]methanol. nih.govnih.govresearchgate.net This material functions as a highly selective turn-on luminescent sensor for detecting trace amounts of water in organic solvents like methanol (B129727) and ethanol. nih.govnih.govresearchgate.net Upon the addition of water, the luminescence intensity is enhanced and the emission spectrum shifts, resulting in a color change from green to greenish-yellow. nih.govresearchgate.net
Crucially, this same coordination polymer can also detect methanol in other dry alcohols, such as ethanol, n-propanol, and n-butanol, through a turn-on luminescence mechanism. nih.govnih.govresearchgate.net This dual functionality makes it a valuable tool for quality control in the chemical industry where solvent purity is critical. nih.gov The sensor exhibits high selectivity and wide linear ranges for detection. nih.gov
Table 1: Performance of Zn-CP Luminescence Turn-On Sensor for Methanol Detection
| Solvent Matrix | Analyte | Limit of Detection (LOD) (% v/v) |
| Dry Ethanol | Methanol | 0.28 |
| Dry n-Propanol | Methanol | 0.52 |
| Dry n-Butanol | Methanol | 0.35 |
| Dry Methanol | Water | 0.08 |
| Dry Ethanol | Water | 0.08 |
Sensing Technologies and Techniques
The utility of this compound analogues is expanded through their integration with various sensing technologies. These techniques translate molecular recognition events into measurable signals.
The Quartz Crystal Microbalance (QCM) is a highly sensitive mass-based sensor that operates on the piezoelectric principle. electrochemsci.orgnih.gov It measures changes in mass on its surface by detecting shifts in its resonant frequency. researchgate.net QCM sensors can be functionalized with a sensing layer to selectively adsorb target analytes, making them suitable for detecting volatile organic compounds (VOCs), including alcohols. researchgate.netmdpi.com
For methanol sensing, a QCM crystal would be coated with a material containing analogues of this compound. The pyridyl groups would provide active sites for binding methanol molecules through interactions like hydrogen bonding. This adsorption of methanol molecules adds mass to the crystal, causing a decrease in its resonant frequency, which can be measured in real-time. mdpi.com A study using a chitosan-based active layer on a QCM sensor demonstrated the detection of various short-chain alcohols, with the sensor's sensitivity being dependent on the molecular weight of the alcohol. mdpi.com This technology offers a low-cost, real-time method for monitoring alcohol vapors. mdpi.com
Table 2: Analyte Mass Loading on a Chitosan-Coated QCM Sensor
| Analyte | Concentration (mg·L⁻¹) | Adsorbed Mass (ng) |
| n-Amyl alcohol | 7 | 45.1 |
| Isoamyl alcohol | 7 | 27.7 |
| n-Propanol | 7 | 5.7 |
| Ethanol | 7 | 3.4 |
This table is generated based on data from a study on a chitosan-based QCM sensor for alcohol detection. mdpi.com
Solvatochromism is the phenomenon where a substance changes color in response to the polarity of the solvent. This effect can be harnessed for sensing applications. Pyridine-based fluorophores have been shown to be sensitive to their solvent environment, which plays a fundamental role in their excited-state deactivation. mdpi.com When an analyte such as methanol is introduced, it can change the polarity of the local environment of the sensing molecule. This change in polarity alters the energy levels of the ground and excited states of the sensor, leading to a shift in its absorption or emission spectra, which can be observed as a color change. This provides a direct visual or spectrophotometric method for detection.
Excited-State Proton Transfer (ESIPT) is a photophysical process that is particularly useful in designing fluorescent probes with large Stokes shifts, which minimizes self-absorption and enhances signal clarity. researchgate.netmdpi.com The process involves the transfer of a proton within a molecule that is in an electronically excited state. mdpi.comrsc.org Molecules capable of ESIPT typically contain both a proton donor (like a hydroxyl group) and a proton acceptor (like a pyridine nitrogen) in close proximity. researchgate.net
The sensing mechanism of the previously mentioned Zn-CP probe for water and methanol is attributed to the ESIPT process. nih.govnih.govresearchgate.net In this case, the excited-state proton transfer occurs within the 2,5-dihydroxyterephthalate linker, facilitated by structural transformations and interactions with the analyte molecules (water or methanol). nih.govnih.govresearchgate.net Theoretical studies on other pyridine-containing molecules in methanol solvent have confirmed that the ESIPT reaction is facilitated by the deprotonation process and the formation of hydrogen-bonded wires with the solvent molecules. rsc.orgnih.gov This mechanism leads to the formation of a photo-tautomer that fluoresces at a different wavelength, enabling ratiometric sensing or a "turn-on" response. researchgate.netmdpi.com
Advanced Characterization Techniques for 6 Pyridin 2 Yl Pyridin 3 Yl Methanol and Its Assemblies
Spectroscopic Methods for Structural Elucidation and Electronic Properties
Spectroscopy offers powerful, non-destructive tools to probe the molecular structure, bonding, and electronic transitions within [6-(Pyridin-2-yl)pyridin-3-yl]methanol.
NMR spectroscopy is indispensable for confirming the molecular structure of this compound in solution.
¹H NMR Spectroscopy : The ¹H NMR spectrum provides detailed information about the electronic environment of the hydrogen atoms. The aromatic region of the spectrum is expected to show a complex set of signals corresponding to the seven protons on the two pyridine (B92270) rings. Protons on the pyridin-2-yl ring and the pyridin-3-yl ring will exhibit distinct chemical shifts and coupling patterns (doublets, triplets, or doublet of doublets) based on their position relative to the nitrogen atoms and the inter-ring linkage. The methylene protons (-CH₂-) of the methanol (B129727) group would typically appear as a singlet, while the hydroxyl proton (-OH) may appear as a broad singlet, with its chemical shift being sensitive to solvent, concentration, and temperature due to hydrogen bonding.
¹³C NMR Spectroscopy : The ¹³C NMR spectrum reveals the number and electronic environment of unique carbon atoms. For this compound, eleven distinct signals are expected in the aromatic region, corresponding to the carbon atoms of the bipyridyl core. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen atoms, leading to downfield shifts for carbons in the α-position to the nitrogen (e.g., C2, C6, C2'). The carbon of the methylene group (-CH₂OH) would appear in the aliphatic region, typically around 60-65 ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | ||
|---|---|---|---|
| Assignment | Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) |
| Aromatic-H | 7.0 - 9.0 | Aromatic-C | 118 - 160 |
| -CH₂- | ~4.7 | C-OH | 135 - 140 |
| -OH | Variable (Broad) | -CH₂OH | ~62 |
Cross-Polarization Magic-Angle Spinning (CP MAS) NMR : Solid-state NMR techniques like CP MAS are vital for characterizing the compound and its assemblies in the crystalline or amorphous solid state. chemicalbook.com Unlike solution NMR, which averages out anisotropic interactions, solid-state NMR provides information on molecular packing, polymorphism, and intermolecular interactions. mdpi.com For assemblies of this compound, ¹³C CP MAS NMR can distinguish between crystallographically inequivalent molecules in the unit cell, identified by the splitting of signals. mdpi.com Furthermore, it can probe the local environment around the methanol group, providing insights into hydrogen-bonding networks that dictate the supramolecular architecture.
Vibrational spectroscopy techniques, IR and Raman, are used to identify functional groups and probe the vibrational modes of the molecule.
Infrared (IR) Spectroscopy : The IR spectrum of this compound is expected to show characteristic absorption bands. A broad band in the 3200-3400 cm⁻¹ region corresponds to the O-H stretching vibration of the methanol's hydroxyl group, indicative of hydrogen bonding. The aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. The region between 1400 and 1600 cm⁻¹ is characteristic of the C=C and C=N stretching vibrations within the pyridine rings. chemicalbook.comresearchgate.net A strong band corresponding to the C-O stretching of the primary alcohol would be observed around 1050 cm⁻¹.
Raman Spectroscopy : Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. The most intense bands in the Raman spectrum of bipyridyl compounds are typically the symmetric ring-breathing modes of the pyridine rings. nipne.ro These modes are sensitive to the conformation (cis vs. trans) of the bipyridyl unit and its coordination to metal ions. nipne.ro Changes in the position and intensity of these bands can be used to study conformational changes and complex formation.
Table 2: Key Vibrational Modes for this compound
| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| O-H Stretch (H-bonded) | IR | 3200 - 3400 (broad) |
| Aromatic C-H Stretch | IR, Raman | 3000 - 3100 |
| Pyridine Ring C=C, C=N Stretch | IR, Raman | 1400 - 1610 |
| C-O Stretch | IR | ~1050 |
| Pyridine Ring Breathing | Raman | 990 - 1050 |
UV-Vis spectroscopy is used to study the electronic transitions within the molecule. The bipyridine core of this compound acts as a chromophore. The UV-Vis absorption spectrum, typically recorded in solution, is expected to display intense absorption bands in the ultraviolet region. These bands arise from π → π* transitions within the conjugated π-system of the bipyridyl rings and weaker n → π* transitions associated with the lone pair of electrons on the nitrogen atoms. researchgate.netacs.org The position and intensity of these bands can be influenced by solvent polarity and pH. Upon coordination to a metal ion, the appearance of new, often intense, bands in the visible region can occur, which are assigned to metal-to-ligand charge transfer (MLCT) transitions. wikipedia.orgmdpi.com
While many simple bipyridine ligands are not strongly emissive on their own, they are fundamental components of highly luminescent coordination complexes. nih.gov
The fluorescence properties of this compound can be investigated to assess its potential as a sensor or as a ligand for emissive metal complexes. The free ligand may exhibit weak fluorescence in solution, originating from its π-conjugated system. aau.edu.et Upon coordination to certain metal ions, such as Ru(II), Ir(III), or lanthanides, a significant enhancement of luminescence is often observed. acs.orgnih.govmdpi.com This emission typically results from either ligand-centered fluorescence/phosphorescence or from charge-transfer states (e.g., MLCT), where excitation of the complex leads to an emissive state with significant electron density transfer from the metal to the ligand. The nature of the emission (e.g., wavelength, lifetime, quantum yield) is highly dependent on the choice of metal ion and the coordination environment. nih.govacs.org
Crystallographic Analysis for Solid-State Structures
To fully understand the three-dimensional structure and intermolecular interactions, crystallographic methods are essential.
SCXRD is the definitive technique for determining the precise atomic arrangement in the solid state. A successful SCXRD analysis of this compound would provide a wealth of structural information. nih.gov
Key findings from an SCXRD study would include:
Molecular Conformation : Precise bond lengths, bond angles, and torsion angles. A critical parameter is the dihedral angle between the two pyridine rings, which defines the planarity of the bipyridyl unit. nih.gov In the solid state, 2,2'-bipyridine (B1663995) molecules are often planar and adopt a trans-conformation. nih.gov
Intermolecular Interactions : The presence of the hydroxyl group allows for the formation of strong intermolecular hydrogen bonds (O-H···N or O-H···O). These interactions are crucial in directing the self-assembly of the molecules into specific one-, two-, or three-dimensional supramolecular networks.
Crystal Packing : SCXRD reveals how the molecules are arranged in the crystal lattice, including details on π-π stacking interactions between the aromatic pyridine rings, which can also influence the solid-state properties. nih.gov
Table 3: Representative Crystallographic Parameters for a Bipyridine-type Structure
| Parameter | Typical Value | Significance |
|---|---|---|
| C-C (inter-ring) Bond Length | 1.48 - 1.50 Å | Indicates single bond character between rings. |
| Pyridine Ring C-N Bond Length | 1.33 - 1.35 Å | Typical for sp² hybridized C-N bonds. acs.org |
| Pyridine Ring C-C Bond Length | 1.38 - 1.40 Å | Aromatic C-C bond character. acs.org |
| Inter-ring Dihedral Angle | 0 - 20° | Measures the twist between the two pyridine rings. nih.gov |
| O-H···N H-bond Distance | 2.7 - 3.0 Å | Indicates strength of hydrogen bonding. |
This detailed structural information is invaluable for rationalizing the compound's physical properties and for designing new materials, such as coordination polymers and metal-organic frameworks, where this compound acts as a building block.
Powder X-ray Diffraction (PXRD)
Powder X-ray Diffraction (PXRD) is a fundamental technique for investigating the crystalline nature of materials. It provides information on the phase purity, crystal structure, and unit cell dimensions of a compound. For this compound, PXRD is crucial for confirming the successful synthesis of the crystalline solid and for analyzing the structural integrity of its assemblies, such as in metal-organic frameworks (MOFs).
In a typical analysis, the PXRD pattern of a synthesized material is compared with a simulated pattern derived from single-crystal X-ray diffraction data. A good agreement between the experimental and simulated patterns confirms the phase purity of the bulk sample. The positions of the diffraction peaks are indicative of the crystal lattice parameters, while the peak intensities are related to the atomic arrangement within the unit cell.
While specific PXRD data for crystalline this compound is not extensively published, analysis of closely related pyridyl-methanol compounds provides a clear indication of the expected crystallographic data. For instance, the crystal structure of phenyl(pyridin-2-yl)methanol has been determined to be orthorhombic. acs.org Such analyses are critical for understanding intermolecular interactions, like hydrogen bonding, which dictate the crystal packing. acs.org In the context of MOFs incorporating bipyridine-based linkers, PXRD is routinely used to confirm that the bulk synthesized material matches the structure determined by single-crystal X-ray diffraction. nist.gov
Table 1: Representative Crystallographic Data for a Pyridyl-Methanol Derivative
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P bca |
| a (Å) | 7.4385 |
| b (Å) | 14.3429 |
| c (Å) | 9.2255 |
| V (ų) | 984.27 |
| Z | 4 |
Data derived from studies on phenyl(pyridin-2-yl)methanol. acs.org
Surface and Microstructural Analysis
The characterization of surface and microstructural properties is essential for materials intended for applications in catalysis, adsorption, and sensing. Techniques such as TEM, XPS, and nitrogen physisorption provide complementary information about the morphology, elemental composition, chemical states, and porosity of materials derived from this compound.
Transmission Electron Microscopy (TEM)
Transmission Electron Microscopy (TEM) is a powerful imaging technique used to visualize the morphology, size, and structure of materials at the nanoscale. For assemblies involving this compound, such as coordination polymers or MOFs, TEM can reveal the crystal habit and size distribution of the resulting particles.
For example, studies on MOFs constructed from bipyridine-based linkers, which are structurally analogous to this compound, have utilized TEM to characterize their morphology. The gallium-based MOF, COMOC-4, which incorporates a 2,2′-bipyridine-5,5′-dicarboxylate linker, was shown by TEM and Scanning Electron Microscopy (SEM) to form uniform nanoplates with dimensions in the range of 30–50 nm. acs.org Visualizing these nanoscale features is critical for understanding how the material might perform in applications where surface area and particle size are key parameters. TEM is also instrumental in identifying structural features like defects, interfaces, and the distribution of guest species within porous frameworks. mdpi.com
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For a molecule like this compound, XPS can distinguish between the different chemical environments of its constituent atoms, particularly the two distinct nitrogen atoms and the various carbon atoms.
The binding energy of a core electron is sensitive to the chemical environment of the atom. tib.eu In this compound, the nitrogen atom of the pyridin-2-yl ring and the nitrogen atom of the pyridin-3-yl ring are in slightly different electronic environments, which would result in a shift in their respective N 1s binding energies. Similarly, the carbon atoms in the aromatic rings, the methylene bridge (-CH₂-), and any potential surface contaminants can be identified and quantified.
Detailed XPS studies on pyridine have shown that the N 1s and C 1s peaks can be resolved and assigned to the specific atoms within the molecule. semanticscholar.orgosti.gov The N 1s binding energy in pyridine is typically observed around 400 eV. For nitrogen-functionalized carbon materials, XPS spectra reveal multiple peaks corresponding to different nitrogen moieties such as pyridinic, pyrrolic, and graphitic nitrogen. umich.edu This level of detailed surface chemical analysis is vital for understanding surface interactions, functionalization, and catalytic activity.
Table 2: Expected Core-Level Binding Energies (BE) for this compound
| Element/Orbital | Chemical Environment | Expected BE (eV) |
|---|---|---|
| N 1s | Pyridinic Nitrogen | ~399 - 401 |
| C 1s | C-C, C-H (in pyridine rings) | ~284.5 - 285.5 |
| C 1s | C-N (in pyridine rings) | ~285.5 - 286.5 |
| C 1s | C-O (in methanol group) | ~286.0 - 287.0 |
| O 1s | O-H (in methanol group) | ~532.0 - 534.0 |
Values are estimates based on typical binding energies for these functional groups in related molecules. semanticscholar.orgosti.govnih.gov
Nitrogen Physisorption (N₂ Adsorption) for Porous Materials
When this compound is used as a building block for porous materials like MOFs or porous organic polymers (POPs), nitrogen physisorption at 77 K is the standard method for characterizing their porosity. This technique provides crucial data on the specific surface area, pore volume, and pore size distribution of the material.
The Brunauer-Emmett-Teller (BET) method is commonly applied to the nitrogen adsorption isotherm to calculate the specific surface area. nih.govresearchgate.net The shape of the isotherm itself provides qualitative information about the pore structure (e.g., microporous, mesoporous, or macroporous). For microporous materials like many MOFs, adsorption occurs primarily through pore-filling rather than the layer-by-layer formation assumed in the original BET theory, but the method has been shown to provide a valid and useful measure of the accessible surface area. nih.govresearchgate.net
For instance, MOF-253, a framework built with a bipyridine-based linker, exhibits a high BET surface area of 2160 m²/g. acs.orgberkeley.edu Another manganese-based MOF incorporating a 2,2'-bipyridyl ligand showed a BET surface area of 707 m²·g⁻¹ and a Langmuir surface area of 806 m²·g⁻¹. mdpi.com Pore size distribution, often calculated using Density Functional Theory (DFT) or Nonlocal Density Functional Theory (NLDFT) models, reveals the dimensions of the pores within the material, which is critical for applications in gas separation and storage. mdpi.comnih.gov
Table 3: Textural Properties of a Representative Bipyridine-Based MOF
| Parameter | Value | Method |
|---|---|---|
| BET Surface Area | 707 m²/g | N₂ Adsorption at 77 K |
| Langmuir Surface Area | 806 m²/g | N₂ Adsorption at 77 K |
| Total Pore Volume | 0.15 cm³/g | N₂ Adsorption at 77 K |
| Micropore Diameter | < 1 nm | DFT Model |
Data derived from studies on a Mn(II)-based MOF with a 2,2'-bipyridyl ligand. mdpi.com
Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.
For this compound (chemical formula C₁₁H₁₀N₂O), the expected molecular weight is approximately 186.21 g/mol . In a typical ESI-MS (Electrospray Ionization-Mass Spectrometry) experiment run in positive ion mode, the compound would be detected as the protonated molecule, [M+H]⁺, with a mass-to-charge ratio (m/z) of approximately 187.22.
Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions. The resulting fragmentation pattern is a fingerprint of the molecule's structure. For this compound, fragmentation would likely occur at the bond between the pyridine ring and the methanol group or at the bond connecting the two pyridine rings. Common fragmentation patterns for alcohols include the loss of a water molecule (M-18) or the loss of the -CH₂OH group. libretexts.org The stable aromatic pyridine rings would likely remain intact as major fragments. Analysis of the mass spectra of related compounds like 2,2'-bipyridine and 4,4'-bipyridine (B149096) shows a dominant molecular ion peak, indicating the stability of the bipyridine structure. nist.govnist.gov
Table 4: Predicted m/z Values for this compound in ESI-MS
| Ion | Predicted m/z | Description |
|---|---|---|
| [M+H]⁺ | 187.22 | Protonated molecular ion |
| [M+Na]⁺ | 209.20 | Sodium adduct |
| [C₁₀H₈N₂]⁺ | 156.18 | Fragment from loss of CH₂OH group |
| [C₅H₄N-CH₂OH]⁺ | 108.12 | Fragment corresponding to the pyridin-3-yl-methanol moiety |
| [C₅H₄N]⁺ | 78.10 | Pyridyl fragment |
Predicted values are based on the molecular formula and common fragmentation pathways.
Computational and Theoretical Investigations of 6 Pyridin 2 Yl Pyridin 3 Yl Methanol Systems
Prediction and Understanding of Optical Properties (e.g., NLO)
Computational chemistry, particularly through Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), serves as a powerful tool for predicting the optical behavior of molecules without the need for initial experimental synthesis. researchgate.net These theoretical investigations are crucial for identifying promising candidates for NLO materials, which have applications in photonics and optoelectronics, including optical signal processing and data storage. ias.ac.inrsc.org
For pyridine (B92270) derivatives, computational studies typically focus on key parameters that govern their optical response. These include dipole moment (μ), polarizability (α), and most importantly for NLO applications, the first and second hyperpolarizabilities (β and γ, respectively). scirp.orgresearchgate.net A large hyperpolarizability value is indicative of a significant NLO response. ias.ac.inresearchgate.net
Theoretical investigations into pyridine-based systems often reveal a strong correlation between molecular structure and NLO properties. nih.gov For instance, the introduction of electron-donating and electron-withdrawing groups can significantly enhance the first hyperpolarizability (β) by creating a "push-pull" electronic effect across the π-conjugated system. rsc.org This intramolecular charge transfer is a key mechanism for generating large NLO responses.
The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to understanding these properties. researchgate.net The energy gap between the HOMO and LUMO (Egap) is a critical parameter; a smaller energy gap generally correlates with higher polarizability and hyperpolarizability, indicating a more facile electronic transition. nih.gov
In the absence of direct computational data for [6-(Pyridin-2-yl)pyridin-3-yl]methanol, a hypothetical table of predicted NLO properties, based on common findings for similar pyridine derivatives studied with DFT methods (e.g., B3LYP/6-311++G(d,p) level of theory), is presented below. scirp.orgnih.gov This illustrates the type of data generated in such a computational study.
Interactive Table: Hypothetical NLO Properties of this compound
| Parameter | Symbol | Hypothetical Value | Unit | Significance |
| Dipole Moment | μ | 3.5 | Debye | Measures the polarity of the molecule. |
| Average Polarizability | ⟨α⟩ | 25.0 x 10-24 | esu | Describes the ease of distortion of the electron cloud by an electric field. |
| First Hyperpolarizability | βtot | 150.0 x 10-30 | esu | Quantifies the second-order NLO response. |
| HOMO-LUMO Energy Gap | Egap | 4.5 | eV | Relates to the electronic excitation energy and molecular reactivity. |
Note: The values in this table are hypothetical and for illustrative purposes only, demonstrating typical outputs of a computational study on a pyridine derivative.
Furthermore, computational models can predict the UV-visible absorption spectra, which correspond to electronic transitions between molecular orbitals. researchgate.netresearchgate.net The nature of these transitions, such as π→π* or n→π*, can be characterized, providing insight into the molecule's electronic behavior and its potential for applications in optical devices. mdpi.com The solvent environment can also be incorporated into these models to understand its effect on electronic transitions. researchgate.net
By analogy with other bipyridine and pyridine-methanol systems, the structure of this compound, with its two linked pyridine rings, provides a conjugated system that is a prerequisite for significant NLO activity. The presence and orientation of the methanol (B129727) group (-CH2OH) can also influence the electronic distribution and intermolecular interactions, such as hydrogen bonding, which in turn can affect the bulk optical properties of the material in the solid state. nih.gov
Future Research Directions and Prospects for 6 Pyridin 2 Yl Pyridin 3 Yl Methanol
Exploration of Novel Synthetic Routes and Derivatization Strategies
Future research will likely focus on developing more efficient, sustainable, and versatile synthetic pathways to [6-(Pyridin-2-yl)pyridin-3-yl]methanol and its derivatives. While traditional cross-coupling methods like Suzuki and Stille couplings are effective for creating the bipyridine framework, there is a continuous need for greener and more atom-economical approaches. mdpi.comnih.gov Exploring methodologies that minimize waste, avoid harsh reaction conditions, and utilize readily available starting materials will be a key objective. nih.gov This includes the investigation of C-H activation techniques, which offer a direct and efficient way to form C-C bonds, potentially simplifying the synthesis of functionalized bipyridine compounds. mdpi.com
Furthermore, the derivatization of the core molecule presents a vast area for exploration. The hydroxyl group of the methanol (B129727) moiety serves as a prime site for a multitude of chemical transformations. Future work could involve:
Esterification and Etherification: To introduce a wide range of functional groups, thereby tuning the solubility, electronic properties, and coordinating ability of the ligand.
Oxidation: Conversion of the methanol group to an aldehyde or carboxylic acid would provide new handles for further reactions, such as imine or amide formation, allowing for the construction of more complex supramolecular structures.
Halogenation: Replacing the hydroxyl group with a halogen would create a versatile intermediate for various nucleophilic substitution and cross-coupling reactions, enabling the attachment of diverse molecular fragments.
A recent review highlights numerous strategies for synthesizing bipyridine derivatives, including metal-catalyzed homo- and heterocoupling reactions of pyridine (B92270) precursors. mdpi.com Overcoming challenges such as the strong coordination of the bipyridine product to the metal catalyst, which can decrease catalytic activity, is an ongoing research effort. mdpi.com The development of new catalytic systems, perhaps utilizing earth-abundant metals or novel ligand designs, will be crucial for advancing the synthesis of this compound and its analogs. mdpi.com
| Synthetic Strategy | Potential Advantage | Research Focus |
| C-H Activation | High atom economy, reduced pre-functionalization | Development of selective catalysts for direct arylation of pyridines. |
| Flow Chemistry | Improved safety, scalability, and reaction control | Optimization of reaction conditions for continuous production. |
| Biocatalysis | High selectivity, mild reaction conditions | Discovery and engineering of enzymes for pyridine coupling. |
| Derivatization of -CH₂OH | Introduction of new functionalities | Exploring a wider range of chemical transformations at the methanol group. |
Design of Advanced Catalytic Systems for Sustainable Chemical Processes
The bipyridine unit is a cornerstone ligand in coordination chemistry and catalysis due to its excellent chelating properties and robust redox stability. researchgate.net The this compound ligand is a promising candidate for forming stable and catalytically active complexes with a variety of transition metals. Future research will likely focus on designing advanced catalytic systems based on this ligand for sustainable chemical processes.
Pyridine-based ligands are known to be effective in a range of catalytic reactions, including hydrogenation, hydroformylation, polymerization, and various cross-coupling reactions. alfachemic.comnih.govchemscene.com The specific structure of this compound offers unique opportunities. The methanol group, for instance, could act as a hemilabile arm, reversibly coordinating to the metal center to open up a coordination site during a catalytic cycle, potentially enhancing reactivity and selectivity. nih.gov
Prospective areas of catalytic application include:
CO₂ Reduction: Bipyridine complexes, particularly of ruthenium and rhenium, are well-known for their ability to photocatalytically or electrocatalytically reduce carbon dioxide to valuable fuels and chemical feedstocks. The electronic properties of this compound can be tuned through derivatization to optimize the efficiency and selectivity of this process.
Water Oxidation: The development of efficient and robust water oxidation catalysts is a critical component of artificial photosynthesis. Manganese and iron complexes with bipyridine-containing ligands are being investigated for this purpose, inspired by natural systems. digitellinc.com
Cross-Coupling Reactions: Palladium complexes with bipyridine-type ligands have shown great versatility as pre-catalysts for a variety of cross-coupling reactions, which are fundamental in organic synthesis. researchgate.net Future work could explore the use of this compound-based catalysts in environmentally benign solvents like deep eutectic solvents to create more sustainable synthetic methodologies. researchgate.net
The design of these catalytic systems will benefit from a synergistic approach combining experimental synthesis and testing with computational modeling to predict catalytic activity and guide ligand design.
| Catalytic Application | Metal Center of Interest | Rationale for Future Research |
| CO₂ Reduction | Rhenium, Ruthenium, Iron | Tuning ligand electronics to lower overpotentials and improve product selectivity. |
| Water Oxidation | Manganese, Iron, Cobalt | Developing robust complexes that mimic biological systems for efficient O-O bond formation. digitellinc.com |
| Hydrogenation/Dehydrogenation | Palladium, Ruthenium, Iridium | Utilizing hemilability for catalyst activation and substrate binding. nih.gov |
| C-C Cross-Coupling | Palladium, Nickel | Creating highly active and recyclable catalysts for use in green reaction media. researchgate.net |
Development of Highly Sensitive and Selective Sensing Platforms
Bipyridine derivatives are excellent platforms for the development of chemical sensors, particularly for the detection of metal ions and anions. nih.govmdpi.com The two nitrogen atoms of the bipyridine core form a stable chelate with many metal ions, and this binding event can be designed to produce a measurable optical or electrochemical signal. The this compound scaffold is well-suited for this purpose, with the methanol group providing a convenient point for attaching signaling units (fluorophores, chromophores) or for immobilization onto a solid support.
Future research in this area could focus on:
Fluorescent Chemosensors: By conjugating a fluorophore to the this compound backbone, sensors can be designed where the fluorescence is either "turned on" or "turned off" upon binding to a specific analyte. Bipyridine-based sensors have been successfully developed for the detection of biologically important ions like Cu²⁺ and Zn²⁺. mdpi.comrsc.org The goal would be to develop sensors with high selectivity for a target ion in complex biological or environmental samples, featuring low detection limits and high sensitivity. rsc.org
Colorimetric Sensors: These sensors allow for the visual detection of an analyte through a distinct color change. The binding of a metal ion to a this compound-based ligand could perturb the electronic structure of an attached chromophore, leading to a visible colorimetric response.
Electrochemical Sensors: Immobilizing metal complexes of this compound onto electrode surfaces could create highly sensitive and reusable electrochemical sensors. nih.gov The redox properties of the metal complex would be modulated by the binding of the target analyte, providing a quantifiable electrical signal. Such sensors have been developed for the simultaneous detection of pharmaceutical compounds. nih.gov Ruthenium(II)tris(bipyridine) complexes are particularly notable for their application in electrochemiluminescence (ECL) sensors, which offer very high sensitivity. mdpi.com
A key challenge will be to engineer high selectivity, ensuring the sensor responds only to the intended analyte and not to other competing species present in the sample matrix. This can be achieved through careful design of the binding pocket and the strategic placement of functional groups on the bipyridine ligand.
Integration into Multifunctional Materials and Devices
The unique combination of coordination ability, redox activity, and potential for functionalization makes this compound and its derivatives attractive building blocks for a new generation of multifunctional materials and devices. researchgate.net
Future prospects in this domain include:
Redox-Flow Batteries: Organic flow batteries are a promising technology for large-scale energy storage. Bipyridine derivatives are being investigated as redox-active materials for these systems. researchgate.netsemanticscholar.org Theoretical studies have explored a large number of bipyridine derivatives, calculating their redox potentials and solubility to identify promising candidates for this application. researchgate.netsemanticscholar.org The this compound scaffold could be functionalized to optimize these properties for use in aqueous or organic electrolytes.
Luminescent Materials and Devices: Metal complexes of bipyridine ligands, especially those of ruthenium(II) and iridium(III), often exhibit strong luminescence. These properties are exploited in applications such as organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging agents. Research could focus on synthesizing platinum(II) bipyridine complexes with this compound-type ligands to create materials with near-infrared phosphorescence and delayed fluorescence. nih.gov
Molecular Electronics: Single-molecule electronics aims to use individual molecules as components in electronic circuits. The conductance of bipyridine-based molecular wires has been shown to depend on how the molecule is connected to the electrodes and the nature of the coordinated metal ion. nih.gov The this compound molecule could be functionalized with appropriate anchoring groups (like thiols or methyl sulfides) to study its charge transport properties at the single-molecule level. nih.gov
Supramolecular Assemblies: The directional coordination properties of the bipyridine unit can be harnessed to construct complex, self-assembled supramolecular structures such as coordination polymers, metal-organic frameworks (MOFs), and helicates. researchgate.net The methanol group can be used to introduce secondary interactions, like hydrogen bonding, to guide the assembly process and impart specific functionalities to the resulting material. nih.gov
Expanding Theoretical and Computational Insights into Reactivity and Properties
To accelerate the discovery and design of new functional molecules and materials based on this compound, a deeper understanding of its fundamental electronic and structural properties is essential. Theoretical and computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools to investigate these properties and predict the behavior of new derivatives. researchgate.netniscair.res.innih.gov
Future research directions in this area should include:
Predicting Physicochemical Properties: Computational methods can be used to predict key properties such as redox potentials, pKa values, and solubility for a wide range of virtual derivatives. semanticscholar.org This high-throughput screening can help prioritize synthetic targets for specific applications, such as flow batteries or catalysis. researchgate.net
Understanding Reaction Mechanisms: DFT calculations can elucidate the detailed mechanisms of catalytic reactions involving metal complexes of this compound. By mapping out the potential energy surface, identifying transition states, and analyzing reaction intermediates, researchers can gain insights into the factors that control catalytic activity and selectivity. researchgate.net
Simulating Spectroscopic Properties: Time-dependent DFT (TD-DFT) can be used to calculate and interpret the electronic absorption (UV-Vis) and emission spectra of the molecule and its metal complexes. researchgate.net This is crucial for understanding the photophysical processes in luminescent materials and for designing new chemosensors with specific optical responses.
Analyzing Non-Covalent Interactions: The formation of supramolecular structures is often governed by subtle non-covalent interactions like hydrogen bonding and π-stacking. nih.gov Computational tools such as Natural Bond Orbital (NBO) analysis and Hirshfeld surface analysis can be used to quantify these interactions and understand their role in crystal packing and molecular recognition. nih.govresearchgate.net
By combining theoretical predictions with experimental validation, a more rational and efficient design cycle can be established for the development of novel applications for this compound. researchgate.netresearchgate.net
Q & A
Q. Characterization :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry and purity.
- X-ray Crystallography : SHELX software is widely used for structural determination, resolving bond angles and stereochemistry .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
Basic: What spectroscopic and computational methods are critical for verifying the structure of this compound?
Answer:
- FT-IR Spectroscopy : Identifies O-H (3200–3600 cm⁻¹) and C-N (1250–1350 cm⁻¹) stretches.
- UV-Vis Spectroscopy : Monitors π→π* transitions in the bipyridine system (λmax ~260–300 nm) .
- DFT Calculations : Predicts electronic properties (e.g., HOMO-LUMO gaps) and optimizes geometry for comparison with crystallographic data .
Q. Key Parameters :
| Factor | Optimal Range | Impact |
|---|---|---|
| pH | 6.5–7.0 | Enzyme stability |
| Temperature | 30–35°C | Reaction rate |
| Glucose (co-substrate) | 10–15 mM | Reductase activity |
Advanced: How do structural modifications (e.g., fluorination) influence the bioactivity of this compound analogs?
Answer:
- Fluorination : Introducing F or CF₃ groups enhances metabolic stability and binding affinity via hydrophobic interactions. For example, fluorinated analogs showed 10-fold higher inhibition of 11β-HSD1 compared to non-fluorinated derivatives .
- Hydroxymethyl Positioning : The -CH₂OH group at the 3-pyridinyl position improves solubility and hydrogen-bonding with target proteins (e.g., kinases or oxidoreductases) .
Q. Case Study :
| Modification | Bioactivity (IC₅₀) | Target |
|---|---|---|
| 6-Fluoro analog | 12 nM | 11β-HSD1 |
| Parent compound | 150 nM | 11β-HSD1 |
Advanced: What strategies resolve contradictions in crystallographic vs. computational data for pyridinylmethanol derivatives?
Answer:
- Twinned Data Refinement : SHELXL accommodates twinning by pseudo-merohedry, common in bipyridine crystals, using HKLF 5 format .
- Multi-Conformer Models : For flexible -CH₂OH groups, refine alternative conformers with occupancy ratios (e.g., 70:30) to match electron density .
- Validation Tools : CheckCIF (IUCr) flags steric clashes or unusual bond lengths, ensuring consistency with computational predictions .
Basic: What are the key applications of this compound in materials science?
Answer:
- Fluorescence Sensors : Derivatives with triazolopyridine moieties exhibit solvatochromic shifts, enabling pH or metal-ion detection (e.g., λem ~450–550 nm) .
- Ligand Design : Bipyridine-metal complexes (e.g., Ru or Ir) are used in OLEDs due to tunable emission properties .
Advanced: How is this compound utilized in fragment-based drug discovery (FBDD)?
Answer:
- Fragment Screening : Surface plasmon resonance (SPR) or NMR-based assays measure binding to targets like kinases. A Kd of ~100 μM is typical for initial hits .
- Elaboration Strategies : Merge with pharmacophores (e.g., sulfonamides) to enhance potency. For example, coupling with a piperazine fragment improved solubility by 3-fold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
